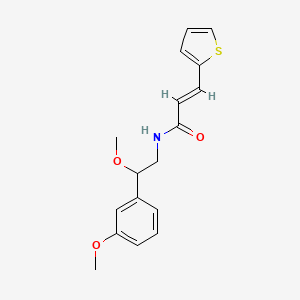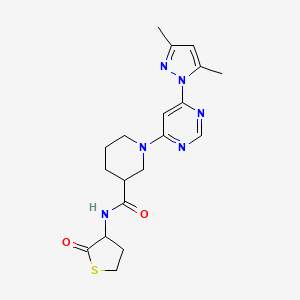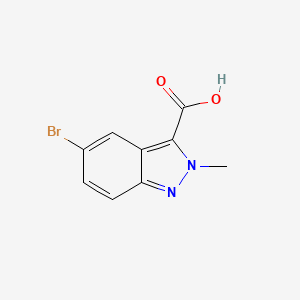
N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide, also known as DAPH-5, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
科学的研究の応用
Pharmacological Applications
Phenoxybenzamide derivatives have been widely investigated for their pharmacological properties, particularly in the context of adrenergic receptor antagonism, which offers therapeutic potentials in various clinical settings. For instance, phenoxybenzamine, a nonselective α-adrenergic antagonist, has demonstrated efficacy in treating conditions such as pheochromocytoma by inhibiting the action of norepinephrine on vascular smooth muscle, leading to vasodilation and blood pressure reduction. This principle extends to other derivatives, which could have similar or more targeted therapeutic applications based on their receptor affinity profile (Rau et al., 2014).
Neuroprotective Effects
Research on phenoxybenzamine has also unveiled its potential neuroprotective effects. In models of traumatic brain injury, it was found to reduce neuronal death, suggesting that derivatives of phenoxybenzamine, including potentially N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide, could offer protective benefits against neural damage. This is attributed to its antagonism of α-1 adrenergic receptors, which may reduce neuroinflammation and promote recovery after neuronal injury (Rau et al., 2014).
Anticancer Properties
Some phenoxybenzamide derivatives have been explored for their anticancer properties. The mechanism often involves the modulation of signaling pathways critical for cancer cell proliferation, invasion, and survival. For example, inhibition of the TrkB-Akt pathway by phenoxybenzamine derivatives can suppress glioma cell proliferation and invasion, pointing towards a potential application of N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide in oncology, provided it shares similar biochemical properties (Lin et al., 2016).
Material Science and Sensing Technologies
Beyond pharmacological applications, derivatives of phenoxybenzamide have found use in materials science, particularly in the development of novel polyimides and sensors. For instance, polyimides synthesized from diamines including phenoxybenzamide derivatives exhibit remarkable thermal stability and solubility properties, making them suitable for advanced materials applications (Butt et al., 2005). Additionally, modified carbon nanotubes paste electrodes incorporating phenoxybenzamide derivatives have been developed for the electrocatalytic determination of biomolecules, indicating their potential in biosensing technologies (Karimi-Maleh et al., 2014).
特性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO2/c27-25(19-11-14-21(15-12-19)28-20-6-2-1-3-7-20)26-23-16-13-18-10-9-17-5-4-8-22(23)24(17)18/h1-8,11-16H,9-10H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKNMICHFKTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2679388.png)
![Methyl 3-{[(4-fluorophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2679389.png)


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2679394.png)
![N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2679395.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate](/img/structure/B2679396.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2679397.png)

![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2679399.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2679403.png)
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2679406.png)